(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate is a chiral compound classified as a tryptophan derivative. It features an indole ring, which is integral to many biologically active molecules. The compound's structure includes an ethyl ester group and an amino group, contributing to its versatility in various chemical and biological applications. This compound is notable for its potential therapeutic effects, particularly in neurological disorders due to its structural similarity to serotonin and tryptophan derivatives .
This compound can be sourced from commercial suppliers specializing in chemical reagents and research chemicals. It is classified under several categories including:
The synthesis of (R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate typically involves several key steps:
In industrial settings, the synthesis follows similar routes but on a larger scale, incorporating bulk synthesis techniques and advanced purification methods like crystallization or simulated moving bed chromatography for efficient chiral resolution.
The molecular formula for (R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate is . Key structural features include:
(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate participates in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action of (R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate primarily involves its interaction with biological receptors. Due to its structural similarity to serotonin, it may modulate neurotransmitter systems, influencing mood and cognitive functions. The specific pathways it affects are still under investigation, but it is believed to engage with serotonin receptors and potentially other neurochemical pathways that regulate neuronal activity .
Spectroscopic data such as NMR and mass spectrometry provide insights into the compound's structure and purity:
(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate has several applications across various fields:
(R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate represents a chiral indole-modified α-amino acid ester with significance in pharmaceutical chemistry and chemical biology. Structurally analogous to the essential amino acid tryptophan, this compound features an ethyl ester group replacing the carboxylic acid and a specific (R)-configuration at the α-carbon. The indole moiety provides a versatile platform for electrophilic substitution and hydrogen bonding, while the stereogenic center necessitates precise synthetic control for biological relevance. The compound's molecular formula is C₁₃H₁₆N₂O₂, with a PubChem CID of 688583 [1]. Its synthesis demands rigorous stereochemical management to ensure enantiomeric purity, particularly given the pharmacological implications of stereoisomers in receptor interactions and metabolic pathways [6].
Despite advances in asymmetric synthesis, chiral resolution remains industrially viable for large-scale production due to operational simplicity and cost-effectiveness:
Diastereomeric Salt Crystallization: Racemic ethyl 2-amino-3-(1H-indol-3-yl)propanoate is treated with chiral acids like (D)- or (L)-tartaric acid, dibenzoyl tartaric acid, or 10-camphorsulfonic acid in solvent mixtures (ethanol/water, isopropanol). The (R)-enantiomer preferentially forms an insoluble crystalline salt with one acid isomer, while the (S)-counterpart remains in solution. After filtration, the salt is basified to liberate the free (R)-amine. Process optimization focuses on solvent selection, temperature gradients, and seeding protocols to maximize yield and purity. Industrial implementations achieve >99% ee and 35-40% recovery per cycle, with mother liquors recycled through racemization [3].
Enzymatic Kinetic Resolution: Immobilized acylases (e.g., aminoacylase I from Aspergillus melleus) selectively deacylate the (S)-enantiomer of N-acetylated racemic mixtures in continuous-flow reactors. This technology enables high throughput and catalyst reuse, significantly improving process economics. Recent innovations combine enzymatic resolution with in situ racemization using racemase enzymes or transition metal catalysts, theoretically permitting 100% yield of the (R)-enantiomer .
Direct stereocontrolled functionalization of the indole nucleus provides a convergent route to the target molecule:
Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts derived from cinchona alkaloids catalyze the alkylation of glycine Schiff bases with 3-halomethylindoles under biphasic conditions. For example, N-(diphenylmethylene)glycine tert-butyl ester reacts with 3-(bromomethyl)indole in toluene/50% NaOH using O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide as the catalyst. This method furnishes the alkylated product with 85-90% ee, which undergoes ester exchange and imine hydrolysis to yield the target compound. PTC benefits from mild conditions and scalability but requires optimization to minimize indole N-alkylation side products [6].
Organocatalytic Friedel-Crafts Reactions: Chiral phosphoric acids (e.g., TRIP) catalyze the addition of unprotected indoles to ethyl glyoxylate imines, generating α-amino esters with high enantioselectivity. While primarily yielding β-indolic α-amino acids directly, this approach can be adapted to introduce the ethyl ester group in situ. Limitations include moderate yields (<60%) due to competing indole polymerization and the need for anhydrous conditions [6].
Transition Metal-Catalyzed C-H Functionalization: Palladium complexes with chiral bis(oxazoline) ligands enable direct coupling between ethyl 2-amidoacrylate and indole at the C3 position. Though promising for atom economy, this method currently suffers from low enantioselectivity (70-75% ee) and catalyst loading constraints at production scales [4].
Reductive amination offers a versatile route to access both the target compound and its structural analogs:
Substrate-Controlled Stereoselection: 3-(1H-Indol-3-yl)-2-oxopropanoic acid ethyl ester undergoes reductive amination under carefully optimized conditions. Sodium cyanoborohydride or pyridine-borane complex serves as the reducing agent, with ammonia or ammonium acetate as the nitrogen source. The reaction proceeds through an imine intermediate, and stereoselectivity is governed by the bulky indole group shielding one face of the planar imine. Although diastereoselectivity is modest (d.r. 3:1 R:S), the (R)-isomer can be enriched via crystallization of intermediates. Yields range from 60-70% after purification .
Chiral Ligand-Assisted Catalysis: Asymmetric reductive amination employs [Rh(I)-(R,R)-Et-DuPHOS]Cl or Ru(II)-TsDPEN catalysts to achieve high enantiocontrol (90-92% ee). The reaction utilizes 3-(1H-indol-3-yl)-2-oxopropanoate and ammonium formate in methanol/isopropanol mixtures at 50-60°C. The ethyl ester group enhances substrate solubility and minimizes imine hydrolysis, while the chiral catalyst controls facial selectivity during hydride transfer. This method represents the most enantioselective reductive amination route but requires expensive catalysts and stringent oxygen-free conditions [4].
Protecting Group Strategies: N1-indole protection (e.g., with tert-butoxycarbonyl or benzyl groups) prevents unwanted side reactions during reductive amination. Following amination, deprotection yields the free indole nitrogen. Alternatively, the use of ethyl 2-phthalimido-3-(1H-indol-3-yl)propanoate followed by hydrazine deprotection provides an orthogonal approach to amine liberation without indole N-protection .
Table 2: Reductive Amination Approaches to (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate
Reduction System | Catalyst/Ligand | diastereomeric Ratio (R:S) | ee (%) | Key Considerations |
---|---|---|---|---|
NaBH₃CN/NH₄OAc | None | 3:1 | - | Low diastereoselectivity; simple setup |
Pyridine-Borane Complex | None | 2.5:1 | - | Mild conditions; slow reaction rate |
HCO₂NH₄ | Ru(II)-(S)-iPr-Pybox | - | 85 | Racemization risk at elevated temperatures |
H₂ (50 psi) | Rh(I)-(R,R)-Et-DuPHOS | - | 92 | High ee; sensitive to oxygen and moisture |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1